molecular formula C15H17ClN2O3S B513316 5-chloro-2-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide CAS No. 941003-36-7

5-chloro-2-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No.: B513316
CAS No.: 941003-36-7
M. Wt: 340.8g/mol
InChI Key: AHNVVXOPRHLJOG-UHFFFAOYSA-N
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Description

5-chloro-2-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C15H17ClN2O3S It is known for its unique structure, which includes a chloro-substituted benzene ring, a propoxy group, and a pyridinylmethyl group attached to a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-propoxybenzenesulfonyl chloride with 2-pyridinylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

5-chloro-2-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridinylmethyl group can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide is unique due to the specific positioning of the pyridinylmethyl group, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

5-chloro-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-2-9-21-14-7-6-12(16)10-15(14)22(19,20)18-11-13-5-3-4-8-17-13/h3-8,10,18H,2,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNVVXOPRHLJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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